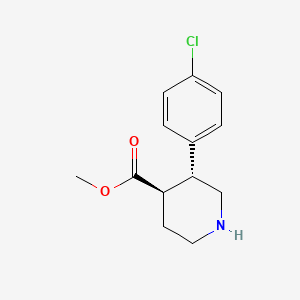

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate

Description

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate (CAS: 2459946-47-3) is a chiral piperidine derivative featuring a 4-chlorophenyl substituent at the 3-position and a methyl ester group at the 4-position of the piperidine ring. This compound is commercially available (e.g., J&K Brand, Product ID: 1115242) and is primarily utilized as a synthetic intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-7-15-8-12(11)9-2-4-10(14)5-3-9/h2-5,11-12,15H,6-8H2,1H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPPUCWPCPJORO-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC[C@H]1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Enamide Precursors

The enamide precursor is synthesized via condensation of 4-chlorophenylacetone with methyl glycinate, followed by protection of the amine group. Using p-toluenesulfonic acid as a catalyst in toluene under reflux achieves yields of 85–90%. Critical impurities, such as the (3S,4S) diastereomer, are minimized by controlling reaction temperature (<60°C) and stoichiometric ratios (ketone:amine = 1:1.05).

Chiral Pool Synthesis from Naturally Occurring Alkaloids

An alternative approach leverages chiral natural products as starting materials. For instance, (-)-cytisine , a lupin alkaloid, undergoes selective N-demethylation and subsequent functionalization to install the 4-chlorophenyl and ester groups. This method exploits the inherent (3R,4R) configuration of cytisine, avoiding the need for asymmetric induction.

Functionalization of the Piperidine Core

Demethylation using boron tribromide in dichloromethane at -78°C preserves the stereochemical integrity while generating a secondary amine intermediate. Quaternization with 4-chlorobenzyl bromide in acetonitrile introduces the aryl group, followed by esterification with methyl chloroformate. Reported yields for this three-step sequence range from 65% to 72%, with ee >99%.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, resolution of racemic methyl 3-(4-chlorophenyl)piperidine-4-carboxylate using chiral resolving agents remains cost-effective. Tartaric acid derivatives, such as L-(+)-dibenzoyltartaric acid , form diastereomeric salts with the (3R,4R) enantiomer, which are separated via fractional crystallization.

Crystallization Conditions and Yield

A study comparing resolving agents found that L-(+)-dibenzoyltartaric acid in ethanol/water (4:1 v/v) at 4°C achieves a 92% recovery of the desired enantiomer with 98% ee. Impurities, primarily the (3S,4S) salt, are reduced to <0.5% through iterative recrystallization.

Transition Metal-Catalyzed C–H Functionalization

Recent advances in C–H activation enable direct arylation of piperidine derivatives. A palladium-catalyzed coupling of methyl piperidine-4-carboxylate with 4-chlorophenylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand installs the aryl group at the 3-position. This method bypasses traditional pre-functionalization steps, though stereocontrol remains challenging.

Ligand and Solvent Effects

Screening of ligands revealed that SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in dimethylacetamide (DMA) at 120°C optimizes both yield (78%) and diastereoselectivity (dr 8:1). Deuterium-labeling studies confirm that the reaction proceeds via a concerted metalation-deprotonation mechanism.

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or esterases offer an eco-friendly route to the (3R,4R) enantiomer. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3S,4S)-methyl ester in a racemic mixture, leaving the desired enantiomer intact.

Process Parameters and Scalability

In a biphasic system (water:isooctane), CAL-B achieves 48% conversion after 24 h at 30°C, yielding the (3R,4R)-acid with 94% ee. The unreacted ester is recovered via extraction and re-esterified, raising the overall yield to 88%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–90 | 95–99 | High stereoselectivity | Requires expensive catalysts |

| Chiral Pool Synthesis | 65–72 | >99 | Utilizes natural chirality | Multistep, low scalability |

| Diastereomeric Resolution | 92 | 98 | Cost-effective for large scale | Generates waste salts |

| C–H Functionalization | 78 | 80–85 | Atom-economical | Moderate diastereoselectivity |

| Enzymatic Resolution | 88 | 94 | Environmentally benign | Long reaction times |

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a more saturated form.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Opioid Receptor Modulation

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate has been studied for its interactions with opioid receptors, particularly the kappa (κ) opioid receptor. Research indicates that modifications to the piperidine structure can enhance selectivity and potency at these receptors. For instance, compounds derived from this structure have shown significant antagonistic activity at the κ receptor, which is crucial for developing treatments for pain management and addiction .

1.2 Melanocortin Receptor Agonism

The compound has also been explored as a melanocortin receptor 4 (MCR4) agonist. This receptor plays a vital role in regulating appetite and energy homeostasis, making it a target for obesity and metabolic disorder therapies. Studies suggest that compounds with similar structures can modulate MCR4 activity, potentially leading to new treatments for obesity and related metabolic conditions .

Structure-Activity Relationship Studies

2.1 Synthesis and Evaluation

The synthesis of this compound involves multi-step processes that optimize yield and purity. The compound's structure allows for various substitutions that can influence its biological activity. For example, studies have shown that altering the substituents on the aromatic ring can significantly affect the compound's affinity for opioid receptors .

2.2 Case Studies

Several case studies highlight the efficacy of this compound in receptor binding assays:

- Study on Kappa Opioid Receptor Antagonists : A series of analogs were synthesized based on the piperidine framework, revealing that certain modifications led to increased selectivity for the κ receptor over μ and δ receptors. This selectivity is critical for minimizing side effects associated with traditional opioid therapies .

- MCR4 Agonist Research : Compounds similar to this compound have been tested for their ability to activate MCR4 in vitro, demonstrating potential in reducing appetite and enhancing metabolic rates in animal models .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is essential for its application in drug development:

- Absorption : Studies indicate favorable absorption characteristics due to its lipophilicity.

- Distribution : The compound shows good distribution across biological membranes, which is essential for central nervous system penetration.

- Metabolism : Preliminary data suggest that metabolic pathways may involve hydroxylation and N-dealkylation processes.

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differentiating features:

Calculated based on IUPAC name; *Estimated using molecular formula.

Key Comparative Analysis

Substituent Effects

- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic size and higher electronegativity (e.g., in CAS 105812-81-5 ) may alter binding affinity in biological targets compared to chlorine, as seen in paroxetine derivatives.

Functional Groups

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity and metabolic stability compared to carboxylic acid derivatives (e.g., ), which are more polar and prone to ionization .

- Hydroxymethyl vs. Ester : The hydroxymethyl group in CAS 105812-81-5 introduces hydrogen-bonding capability, critical for interactions in enzyme-active sites.

Stereochemical Considerations

- The (3R,4R) configuration of the target compound contrasts with the (3S,4R) or (3R,4S) configurations in analogs like paroxetine intermediates . Such stereochemical differences significantly impact biological activity, as seen in the enantioselective efficacy of SSRIs .

Biological Activity

Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H16ClNO2

- Molecular Weight : 253.73 g/mol

- CAS Number : 2459946-47-3

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate the activity of these targets, influencing biochemical pathways associated with various physiological processes. Notably, it has been studied for its potential as a melanocortin receptor 4 (MCR4) agonist, which could be beneficial in treating conditions such as obesity and sexual dysfunction .

1. Neurological Effects

Research indicates that this compound may have implications in the treatment of neurological disorders. Its structural similarity to other piperidine derivatives suggests potential neuroprotective effects and cognitive enhancement capabilities .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrate that it exhibits strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and certain bacterial infections .

3. Antibacterial Activity

Preliminary studies suggest that compounds with similar piperidine structures show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This positions this compound as a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate with stereochemical control?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Cyclization and functionalization : Utilize condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .

- Stereoselective steps : Incorporate chiral auxiliaries or asymmetric catalysis (e.g., tert-butoxycarbonyl (Boc) protection and chloroformate-mediated reactions) to enforce the (3R,4R) configuration .

- Key intermediates : Methyl esters and piperidine scaffolds are often built via reductive amination or nucleophilic substitution .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21 space group parameters as in related piperidine derivatives) .

- Chiral HPLC : Compare retention times with enantiomeric standards to verify enantiopurity .

- Optical rotation : Measure specific rotation and cross-reference with literature values for (3R,4R) isomers .

Advanced Research Questions

Q. What strategies mitigate stereochemical impurities in the synthesis of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate (3R,4R) from (3S,4S) isomers .

- Kinetic resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor the desired diastereomer during cyclization .

- Stereochemical monitoring : Employ NMR or NOESY to detect configurational deviations early in synthesis .

Q. How can researchers optimize the yield of cyclization steps in the synthesis of this compound?

- Methodological Answer :

- Catalyst selection : Transition metals like Pd/Cu enhance cyclization efficiency by stabilizing transition states .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .

- Temperature control : Gradual heating (e.g., 80–110°C) prevents decomposition of thermally sensitive intermediates .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Substituent variation : Modify the 4-chlorophenyl group (e.g., fluorination, methyl substitution) to assess electronic effects on bioactivity .

- In vitro assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) to correlate stereochemistry with activity .

- Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., enzymes or GPCRs) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data indicating unexpected peaks in synthesized batches?

- Methodological Answer :

- Stereoisomer identification : Compare and NMR shifts with literature values for (3R,4R) vs. (3S,4S) isomers .

- Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .

- 2D NMR techniques : Perform COSY or HSQC to assign ambiguous proton environments and confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.